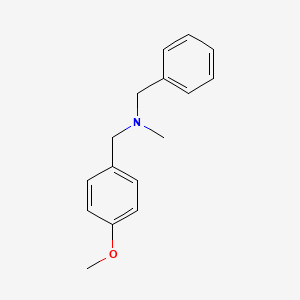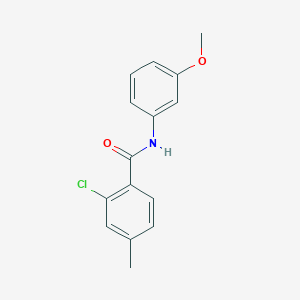![molecular formula C17H22N4O2 B5885321 2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)
2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, commonly known as EPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications.
作用機序
The mechanism of action of EPP is not fully understood. However, it has been proposed that EPP exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. EPP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to improve cognitive function. EPP has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, which is thought to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
EPP has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit significant antioxidant activity, which is thought to contribute to its potential therapeutic effects in neurodegenerative diseases. EPP has also been shown to exhibit antitumor activity, which is thought to be mediated by its ability to induce apoptosis in cancer cells. Additionally, EPP has been shown to exhibit anti-inflammatory activity, which is thought to contribute to its potential therapeutic effects in various inflammatory diseases.
実験室実験の利点と制限
EPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. EPP is also stable and can be stored for extended periods without significant degradation. However, EPP has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. Additionally, EPP has not been extensively studied in clinical trials, and its safety profile is not well established.
将来の方向性
There are several future directions for research on EPP. One potential area of research is the development of EPP-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential area of research is the development of EPP-based anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of EPP and its potential pharmacological effects.
合成法
The synthesis of EPP involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate in the presence of potassium carbonate to yield 2-ethoxy-4-methoxyphenylacetic acid. The second step involves the conversion of 2-ethoxy-4-methoxyphenylacetic acid to 2-ethoxy-4-hydroxyphenylacetic acid through a series of reactions that involve the use of sodium hydroxide, hydrochloric acid, and sodium nitrite. The third step involves the reaction of 2-ethoxy-4-hydroxyphenylacetic acid with 4-(2-pyrimidinyl)-1-piperazinecarboxaldehyde in the presence of sodium cyanoborohydride to yield EPP.
科学的研究の応用
EPP has been extensively studied for its potential pharmacological applications. It has been shown to exhibit significant antioxidant activity and has been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. EPP has also been shown to exhibit antitumor activity and has been proposed as a potential anticancer agent.
特性
IUPAC Name |
2-ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-12-14(4-5-15(16)22)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12,22H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAONVCNWGILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)
![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)


![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)

![1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)

![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)